
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[d]thiazole ring fused with a sulfonyl fluoride group.
作用機序
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN . This affects the PTEN/PI3K/AKT pathway, which plays a crucial role in cell survival and growth. By preventing PTEN deactivation, the compound can potentially inhibit tumor growth.
Pharmacokinetics
The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it has good bioavailability .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, leading to the inhibition of the PTEN/PI3K/AKT pathway . This can potentially lead to the inhibition of tumor growth.
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride plays a crucial role in biochemical reactions, primarily through its ability to inhibit specific enzymes. This compound has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . The interaction between 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride and these enzymes involves the formation of covalent bonds with the active site residues, leading to the inhibition of enzyme activity. Additionally, this compound has been found to inhibit kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in various cellular signaling pathways . The inhibition of these kinases by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is achieved through competitive binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins.
Cellular Effects
The effects of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death . Additionally, the inhibition of CK2 and GSK3β by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can disrupt cellular signaling pathways, resulting in altered gene expression and metabolic processes . In neuronal cells, this compound has been found to modulate synaptic plasticity and neurotransmitter release by affecting kinase activity and downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride involves its interaction with specific biomolecules, leading to the inhibition of enzyme activity and modulation of cellular signaling pathways. This compound exerts its effects by forming covalent bonds with the active site residues of target enzymes, such as DNA gyrase and topoisomerase IV, thereby preventing their catalytic activity . Additionally, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride competes with ATP for binding to the ATP-binding site of kinases like CK2 and GSK3β, resulting in the inhibition of their phosphorylation activity . These interactions ultimately lead to changes in gene expression, cellular metabolism, and cell function.
Metabolic Pathways
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been found to inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, as well as kinases like CK2 and GSK3β, which play key roles in cellular signaling and metabolism . The inhibition of these enzymes by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can lead to changes in metabolic flux and metabolite levels, resulting in altered cellular function and homeostasis.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride is critical for its activity and function. This compound has been found to localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit DNA replication and transcription . Additionally, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride can localize to the cytoplasm, where it interacts with kinases like CK2 and GSK3β to modulate cellular signaling pathways . The subcellular localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and the presence of binding proteins that direct it to specific compartments and organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride typically involves the reaction of 2-bromodimedone with cyanothioacetamide, followed by further chemical modifications . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base . The product is usually obtained as a white solid with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cyclization: The tetrahydrobenzo[d]thiazole ring can undergo cyclization reactions to form different heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, triethylamine, and dichloromethane . The reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various heterocyclic derivatives, which can be further modified for specific applications .
科学的研究の応用
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.
2-(4-Aminophenyl)benzothiazoles: Potent and selective antitumor drugs against different cancer cell lines.
Uniqueness
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from antibacterial agents to cancer therapeutics.
特性
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZEHMGXFYTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)
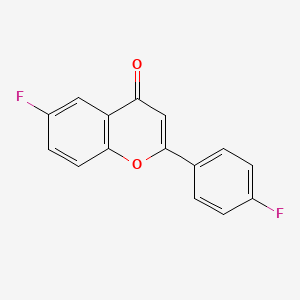
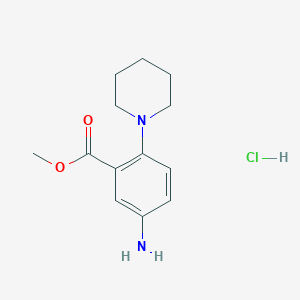
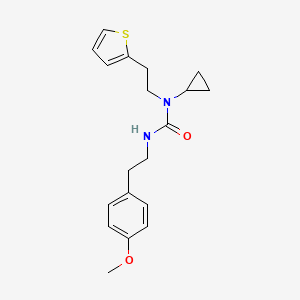
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)
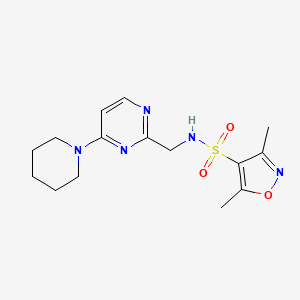
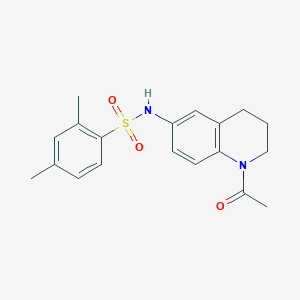
![5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide](/img/structure/B2768409.png)

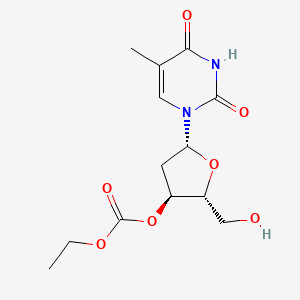
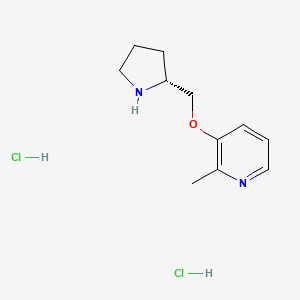
![N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768417.png)
![6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2768418.png)
![N'-methyl-4-nitro-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2768419.png)
